molecular formula C14H18N2O3S B2354856 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea CAS No. 2034491-46-6

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea

Cat. No.: B2354856
CAS No.: 2034491-46-6
M. Wt: 294.37
InChI Key: WBVITRSQCVZPGC-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be synthesized via a Grignard reaction between furan-3-ylmagnesium bromide and thiophene-2-carbaldehyde, followed by hydrolysis.

The next step involves the reaction of the intermediate with isopropyl isocyanate to form the final product. The reaction is typically carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-isopropylurea: Lacks the thiophene moiety.

    1-(2-(Thiophen-2-yl)-2-hydroxyethyl)-3-isopropylurea: Lacks the furan moiety.

    1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-methylurea: Has a methyl group instead of an isopropyl group.

Uniqueness

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with various biological targets and improve its potential as a lead compound in drug discovery.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVITRSQCVZPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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